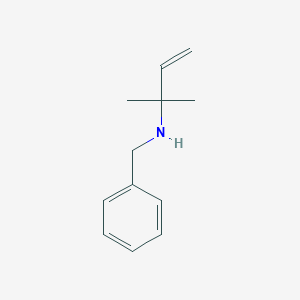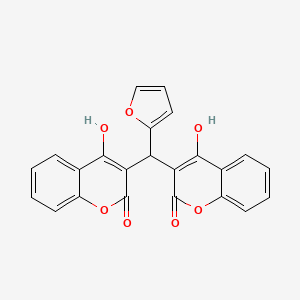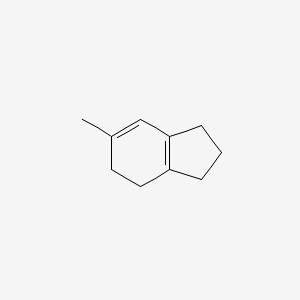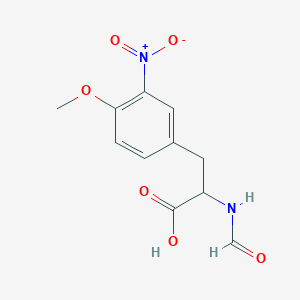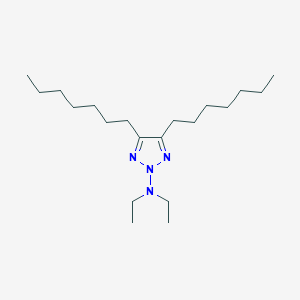
Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom. This particular derivative is notable for its unique structure, which includes an isocyano group and a piperidinyldene moiety. Piperidine derivatives are widely studied due to their significant pharmacological and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of primary amines with diols catalyzed by a Cp*Ir complex can yield various cyclic amines, including piperidines . Another method involves the chlorination of amino alcohols using SOCl2, followed by cyclization .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance yield and efficiency. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce enantioenriched piperidines . These methods are scalable and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidone derivatives, while reduction can produce secondary amines. Substitution reactions often result in the formation of various substituted piperidines .
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Wirkmechanismus
The mechanism of action of Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- involves its interaction with specific molecular targets. For instance, the benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to the catalytic site of the enzyme . This interaction can modulate various biochemical pathways, leading to its observed pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.
Dihydropyridine: A reduced form of pyridine with significant biological activity.
Piperidine: The parent compound, a six-membered heterocycle with one nitrogen atom.
Uniqueness
Piperidine, 1-(isocyano(1-methyl-4-piperidinyldene)acetyl)- is unique due to its isocyano group and piperidinyldene moiety, which confer distinct chemical and biological properties. Unlike pyridine and dihydropyridine, this compound exhibits specific reactivity patterns and potential pharmacological activities that make it a valuable target for research and industrial applications .
Eigenschaften
CAS-Nummer |
99506-16-8 |
|---|---|
Molekularformel |
C14H21N3O |
Molekulargewicht |
247.34 g/mol |
IUPAC-Name |
2-isocyano-2-(1-methylpiperidin-4-ylidene)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C14H21N3O/c1-15-13(12-6-10-16(2)11-7-12)14(18)17-8-4-3-5-9-17/h3-11H2,2H3 |
InChI-Schlüssel |
BANJPGPUMZLEOG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(=C(C(=O)N2CCCCC2)[N+]#[C-])CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



